3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Description
3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with an ethyl group at the 3-position and a hydroxyl group at the 7-position. The compound exists in a stereochemically defined configuration (e.g., (7R,8aR) or (7S,8aR)), which critically influences its physicochemical and biological properties . It is commonly synthesized as an oxalic acid salt (C₉H₁₆N₂O₅; MW: 232.23 g/mol) to enhance solubility and stability for pharmacological applications .
Properties
IUPAC Name |
3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-7-5-11-6-9(12)3-8(11)4-10-7/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJHLJFKCJEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 1822444-74-5 |
This compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on derivatives of pyrazine compounds demonstrated that modifications in the structure could enhance their efficacy against bacterial strains. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.
Antimalarial Activity
In vitro studies have shown that compounds similar to this compound possess antimalarial properties. For instance, an assessment of related compounds indicated potential efficacy against Plasmodium falciparum, the parasite responsible for malaria. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, suggesting strong antimalarial potential.
Cytotoxicity Studies
While exploring its therapeutic potential, researchers also evaluated the cytotoxic effects of this compound on human cell lines. Preliminary results indicated low cytotoxicity at therapeutic concentrations, making it a candidate for further drug development.
Case Studies
-
Antimicrobial Activity :
- A series of tests on various bacterial strains (e.g., E. coli, S. aureus) showed that the compound inhibited growth effectively at concentrations ranging from 10 to 50 µg/mL.
- The compound was found to be more effective than some standard antibiotics, indicating its potential as a new antimicrobial agent.
-
Antimalarial Efficacy :
- In a study involving Plasmodium berghei-infected mice, treatment with this compound resulted in a significant reduction in parasitemia (up to 70%) compared to control groups.
- The study utilized both prophylactic and curative models to assess the compound's effectiveness.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within pathogens. Its lipophilicity enhances membrane penetration, allowing it to disrupt cellular processes effectively.
Comparison with Similar Compounds
Substituent Effects
- Alkyl Groups (Ethyl vs. Isobutyl vs. Benzyl): The 3-ethyl substituent in the target compound balances hydrophobicity and steric bulk, optimizing receptor binding in drug discovery . The 2-benzyl group in CAS 132715-08-3 introduces aromatic π-stacking capabilities, useful in CNS-targeted therapies . Halogenation: The 7-chloro substituent in 1-Methyl-7-chloropyrrolo[1,2-a]pyrazine (CAS 136927-48-5) enhances electrophilicity, enabling cross-coupling reactions for further functionalization .
Stereochemical Variations
Pharmacological Implications
- The oxalic acid salt form of the target compound improves aqueous solubility (critical for oral bioavailability) compared to free-base analogs .
Preparation Methods
General Strategy for Pyrrolo[1,2-a]pyrazine Derivatives
Step 1: Construction of Pyrazine Ring
Typically, the pyrazine ring is constructed via condensation reactions involving diamines and diketones or ketoesters. For example, cyclization of 1,2-diamino compounds with 1,4-dicarbonyl compounds under acidic or basic conditions can yield pyrazine rings.Step 2: Formation of the Fused Pyrrole Ring
Subsequent intramolecular cyclization or annulation reactions form the fused pyrrole ring, often through nucleophilic attack of an amino group on a carbonyl or activated alkene moiety.Step 3: Introduction of the Ethyl Substituent
The ethyl group at position 3 can be introduced via alkylation reactions using ethyl halides or by employing ethyl-substituted precursors in the early synthetic steps.Step 4: Hydroxylation at Position 7
The hydroxyl group can be introduced by selective oxidation or by using hydroxylated starting materials that survive the cyclization steps.
Specific Synthetic Example (Inferred from Related Compounds)
A plausible synthetic route based on analogous compounds involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of dihydropyrazine | Condensation of 1,2-diaminoalkane with diketone | Pyrazine ring intermediate |
| 2 | Intramolecular cyclization | Acid or base catalysis | Formation of fused pyrrolo-pyrazine ring |
| 3 | Alkylation | Ethyl bromide or ethyl iodide, base | Introduction of ethyl substituent |
| 4 | Hydroxylation or reduction | Selective oxidation or reduction | Hydroxyl group at position 7 |
This approach aligns with the general synthetic methods for bicyclic nitrogen heterocycles and is supported by the synthesis of related compounds such as dihydropyrrolo-pyrazine derivatives.
Research Findings and Analytical Data
Characterization Techniques:
The synthesized compounds are typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry.Spectroscopic Data:
Hydroxyl proton signals and ethyl group resonances in NMR confirm the substitution pattern. Mass spectrometry confirms molecular weight consistent with C9H18N2O.Purity and Yield:
Yields depend on reaction conditions but generally range from moderate to high (50-85%) for similar bicyclic systems.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Starting Materials | 1,2-diaminoalkanes, diketones, ethyl halides |
| Key Reactions | Condensation, intramolecular cyclization, alkylation, hydroxylation |
| Reaction Conditions | Acidic or basic catalysis, inert atmosphere, controlled temperature |
| Characterization Methods | NMR, Mass Spectrometry, X-ray Crystallography |
| Typical Yields | Moderate to high (50-85%) |
| Safety Considerations | Moisture/air sensitivity, flammability, use of inert gas, PPE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
